4,5-dimethyl-2-phenyl-1H-pyrazol-3-one

Physical chemistry Boiling point Distillation

4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one (CAS 7713-77-1) is a heterocyclic pyrazolone derivative with the molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol). It belongs to the pharmacologically significant pyrazol-3-one class, which includes well-known analgesic and antioxidant agents such as antipyrine (phenazone) and edaravone.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 7713-77-1
Cat. No. B12432068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-2-phenyl-1H-pyrazol-3-one
CAS7713-77-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=C(NN(C1=O)C2=CC=CC=C2)C
InChIInChI=1S/C11H12N2O/c1-8-9(2)12-13(11(8)14)10-6-4-3-5-7-10/h3-7,12H,1-2H3
InChIKeyXZQXOUJKVOYPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one (CAS 7713-77-1): Core Identity and Procurement-Relevant Profile


4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one (CAS 7713-77-1) is a heterocyclic pyrazolone derivative with the molecular formula C₁₁H₁₂N₂O (MW 188.23 g/mol) [1]. It belongs to the pharmacologically significant pyrazol-3-one class, which includes well-known analgesic and antioxidant agents such as antipyrine (phenazone) and edaravone. Unlike the clinically established 1,5-dimethyl regioisomer antipyrine, this compound bears methyl substituents at the 4- and 5-positions of the pyrazolone ring, creating distinct physicochemical and tautomeric properties [2]. It is supplied as a reference-standard-grade material (e.g., Sigma-Aldrich Catalog No. 231207) for research and analytical applications [1].

Why 4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one Cannot Be Replaced by Generic Antipyrine or Edaravone in Regiochemistry-Critical Workflows


The pyrazolone family contains several close regioisomers—most notably antipyrine (1,5-dimethyl-2-phenyl-1H-pyrazol-3-one, CAS 60-80-0) and edaravone (3-methyl-1-phenyl-5-pyrazolone, CAS 89-25-8)—that exhibit markedly different boiling points, melting points, and solid-state tautomeric preferences [1]. Because 4,5-dimethyl substitution eliminates the N–H hydrogen-bond donor present in some tautomers, the compound has zero H-bond donors, which alters its solubility, crystal packing, and intermolecular interaction profile relative to analogs [1]. These differences directly affect chromatographic retention times, spectroscopic signatures, and reactivity in downstream derivatization. Consequently, substituting the 4,5-dimethyl isomer with the cheaper 1,5-dimethyl isomer can introduce systematic errors in analytical method validation, synthesis of regiospecific derivatives, or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one Against Closest Analogs


Boiling Point Elevation vs. Antipyrine: A 15.5 °C Difference in Distillation and Purity Control

The 4,5-dimethyl isomer boils at 334.5 °C at 760 mmHg [1], whereas antipyrine (1,5-dimethyl isomer) boils at 319 °C under identical conditions . This 15.5 °C elevation is substantial for distillation-based purification and gas-chromatographic separation, providing a clear thermodynamic fingerprint that distinguishes the regioisomer from the more common antipyrine scaffold.

Physical chemistry Boiling point Distillation Purity control

Melting Point Contrast: ~212 °C vs. 109–113 °C for Antipyrine

The 4,5-dimethyl isomer exhibits a melting point of approximately 212 °C , roughly 100 °C higher than the 109–113 °C range reported for antipyrine . This large difference reflects distinct intermolecular forces in the solid state, likely arising from the absence of N–H hydrogen-bond donors in the 4,5-dimethyl regioisomer.

Physical chemistry Melting point Crystal engineering Solid-state characterization

Acute Oral Toxicity: GHS Category 4 (H302) vs. Non-Hazard Classification of Some Analogs

According to the ECHA C&L Inventory, 4,5-dimethyl-2-phenyl-1H-pyrazol-3-one carries the hazard statement H302 (Harmful if swallowed) with 100% notifier agreement [1]. In contrast, antipyrine is not classified for acute oral toxicity under the same framework [2]. This differential hazard profile mandates distinct personal protective equipment (PPE) and waste-handling protocols.

Toxicology GHS classification Safety Handling

Zero Hydrogen-Bond Donors: Solubility and Permeability Implications vs. Tautomeric Analogs

The computed molecular descriptors for 4,5-dimethyl-2-phenyl-1H-pyrazol-3-one show 0 hydrogen-bond donors (HBD) [1], whereas the 1,5-dimethyl isomer antipyrine also has 0 HBD, but edaravone (3-methyl-1-phenyl-5-pyrazolone) possesses 1 HBD due to its NH tautomer [2]. The absence of HBD in the target compound reduces aqueous solubility relative to edaravone and influences logP and membrane permeability predictions.

Physicochemical property Hydrogen bonding Drug likeness Solubility

Regioisomeric Purity as a Procurement Criterion: Avoiding Co-Elution of 1,5-Dimethyl and 4,5-Dimethyl Isomers

The 4,5-dimethyl and 1,5-dimethyl regioisomers share identical molecular weight (188.23 g/mol) and formula (C₁₁H₁₂N₂O) [1]. In reversed-phase HPLC, their retention times can be very close, making co-elution a risk when isomer identity is not verified. Sigma-Aldrich supplies the 4,5-dimethyl compound as a discrete reference standard (Catalog No. 231207) with certified regioisomeric identity, supported by NMR and IR spectral libraries [2].

Analytical chemistry Chromatography Regioisomer separation Reference standard

Optimal Application Scenarios for 4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one Based on Quantified Differentiation


Analytical Reference Standard for Regioisomer-Specific HPLC and GC Methods

Because the 4,5-dimethyl isomer has a boiling point 15.5 °C higher than antipyrine and a melting point ~100 °C above it, this compound serves as an ideal retention-time marker and system-suitability standard for chromatographic methods that must resolve the 4,5- and 1,5-dimethyl regioisomers [1][2]. Its certified identity (Sigma-Aldrich 231207) supports method validation in pharmaceutical impurity profiling.

Structure–Activity Relationship (SAR) Studies Discriminating 4,5- vs. 1,5-Dimethyl Substitution

The absence of N–H hydrogen-bond donors and the distinct electronic environment of the 4,5-dimethyl substitution pattern make this compound a key control in SAR campaigns aimed at optimizing pyrazolone-based enzyme inhibitors or receptor ligands [1]. It prevents erroneous attribution of biological activity to the wrong regioisomer, a risk when sourcing ambiguous CAS-numbered material.

Safety-Testing Laboratories Requiring H302-Classified Pyrazolone Standards

With an ECHA-notified H302 acute oral toxicity classification, this compound is suitable for use as a positive control or calibration standard in toxicological assays that evaluate the hazard profile of pyrazolone derivatives [1]. Its distinct GHS categorization versus non-classified antipyrine allows laboratories to validate safety models across structurally similar yet toxicologically divergent compounds.

Solid-State Formulation and Crystal Engineering Studies

The high melting point (~212 °C) and the absence of hydrogen-bond donors result in unique crystal packing motifs compared to antipyrine (mp 109–113 °C). This property makes the 4,5-dimethyl isomer a valuable scaffold for cocrystal screening and solid-form optimization, where thermal stability and intermolecular interaction profiles are critical [1][2].

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